molecular formula C9H13NO5S B12410565 3-Methoxytyramine sulfate-d4

3-Methoxytyramine sulfate-d4

Cat. No.: B12410565
M. Wt: 251.29 g/mol
InChI Key: ORZHQEJEAKXCJA-CQOLUAMGSA-N
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Description

3-Methoxytyramine sulfate-d4 is a deuterium-labeled derivative of 3-Methoxytyramine sulfate. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a metabolite of dopamine, a well-known neurotransmitter, and is involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxytyramine sulfate-d4 is synthesized by introducing deuterium atoms into 3-Methoxytyramine sulfate. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxytyramine sulfate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced amines, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

Clinical Diagnostics

Detection of Neuroendocrine Tumors

One of the primary applications of 3-Methoxytyramine sulfate-d4 is in the diagnosis of neuroendocrine tumors, specifically pheochromocytomas and paragangliomas (PPGLs). These tumors can secrete catecholamines, leading to elevated levels of their metabolites in plasma. The inclusion of 3-Methoxytyramine measurements alongside traditional markers such as normetanephrine and metanephrine significantly enhances diagnostic sensitivity.

  • A study involving 1,963 patients demonstrated that the addition of plasma methoxytyramine increased diagnostic sensitivity for PPGLs from 97.2% to 98.6%, and for head and neck paragangliomas (HNPGLs) from 22.1% to 50.0% . This indicates that measuring 3-Methoxytyramine can help identify patients who might otherwise be missed by standard tests.

Methodology for Measurement

The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection with limits of detection (LOD) as low as 4 ng/L for methoxytyramine in plasma samples . The use of solid-phase extraction (SPE) techniques further enhances the specificity and sensitivity of the analysis by eliminating biological interferences.

Pharmacological Research

Understanding Dopaminergic Activity

This compound serves as a valuable tool in pharmacological studies focused on dopaminergic activity. As a metabolite of dopamine, its levels can provide insights into dopamine metabolism and its implications in various neurological conditions.

  • Research has indicated that variations in plasma levels of methoxytyramine may correlate with dopaminergic activity in conditions such as Parkinson's disease and schizophrenia . By utilizing deuterated forms like sulfate-d4, researchers can improve the accuracy of metabolic studies and drug metabolism assessments.

Method Development and Validation

Innovative Analytical Techniques

Recent advancements in analytical methodologies have improved the quantification processes for this compound. For instance, matrix derivatization techniques have been developed to enhance sensitivity and specificity in LC-MS/MS analyses.

  • A notable study presented a derivatization method using propionic anhydride, which significantly increased detection sensitivity by a factor of 4 to 30 compared to previous methods . This innovation allows for more reliable measurements at low circulating concentrations typical for catecholamine metabolites.

Data Summary Table

Application AreaKey FindingsMethodology Used
Clinical DiagnosticsIncreased diagnostic sensitivity for PPGLs and HNPGLsLC-MS/MS with SPE
Pharmacological ResearchInsights into dopaminergic activityQuantitative analysis
Method DevelopmentEnhanced sensitivity through derivatization techniquesMatrix derivatization + LC-MS/MS

Case Studies Overview

Several case studies have highlighted the utility of this compound in clinical settings:

  • Case Study 1 : A patient diagnosed with a dopamine-secreting pheochromocytoma exhibited elevated plasma levels of methoxytyramine that were undetectable via standard tests but confirmed through targeted LC-MS/MS analysis using deuterated standards.
  • Case Study 2 : In a cohort study assessing patients with suspected neuroendocrine tumors, the addition of methoxytyramine measurement led to a reclassification of several patients' diagnoses based on elevated levels not previously detected by traditional biomarkers.

Mechanism of Action

3-Methoxytyramine sulfate-d4 exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1). It induces behavioral effects in a dopamine-independent manner and activates signaling pathways involving cAMP accumulation, ERK, and CREB phosphorylation. These pathways are crucial for movement control and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxytyramine sulfate-d4 is unique due to its deuterium labeling, which makes it an ideal tracer in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-Methoxytyramine sulfate-d4 in biological matrices such as plasma and urine?

Quantification of this compound, a stable deuterated internal standard, is optimally performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method leverages the isotopic purity of the deuterated compound to correct for matrix effects and ionization efficiency variations. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to isolate metabolites.
  • Chromatographic separation : Reverse-phase columns (e.g., C18) with mobile phases adjusted for polar metabolites.
  • Mass detection : Multiple reaction monitoring (MRM) targeting specific transitions (e.g., m/z 207.69 → fragment ions). Validation parameters (linearity, precision, accuracy) must adhere to FDA/EMA guidelines .

Q. How should researchers prepare biological samples to minimize degradation of 3-Methoxytyramine and its deuterated analog during storage?

  • Stabilization : Immediate acidification of urine or plasma with 0.1 M HCl to pH ≤ 2.
  • Storage : Aliquot samples at -80°C to prevent freeze-thaw cycles.
  • Antioxidants : Add 0.1% sodium metabisulfite to inhibit oxidation of catecholamine metabolites .

Q. What are the primary clinical applications of this compound in neuroendocrine tumor research?

3-Methoxytyramine (3-MT), a dopamine metabolite, serves as a biomarker for pheochromocytoma and paraganglioma (PPGL) . The deuterated form (d4) is used to:

  • Normalize pre-analytical variability in LC-MS/MS workflows.
  • Improve diagnostic accuracy by distinguishing benign vs. malignant tumors when combined with metanephrines and chromogranin A .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported 3-Methoxytyramine concentrations across studies, particularly in pediatric vs. adult populations?

Discrepancies often arise from age-dependent metabolic variations and methodological differences. Strategies include:

  • Age-stratified reference ranges : Plasma 3-MT decreases significantly during early childhood (0–4 years) and stabilizes post-adolescence .
  • Method harmonization : Use standardized LC-MS/MS protocols with deuterated internal standards to reduce inter-lab variability .

Q. What experimental design considerations are critical for longitudinal studies tracking 3-Methoxytyramine levels in neurodegenerative disease models?

  • Temporal sampling : Monitor diurnal fluctuations by collecting cerebrospinal fluid (CSF) or microdialysates at consistent intervals.
  • Normalization : Express data relative to creatinine (urine) or protein content (tissue homogenates) to account for physiological variability .
  • Pharmacological controls : Administer catechol-O-methyltransferase (COMT) inhibitors (e.g., entacapone) to assess 3-MT synthesis pathways .

Q. How can matrix effects in ELISA-based detection of 3-Methoxytyramine be mitigated to improve assay specificity?

  • Cross-reactivity testing : Validate antibodies against structurally similar metabolites (e.g., normetanephrine).
  • Sample dilution : Optimize dilution factors to reduce interference from urinary proteins or salts.
  • Parallel LC-MS/MS validation : Confirm ELISA results with a orthogonal method to resolve false positives .

Q. What statistical approaches are recommended for analyzing contradictory data on 3-Methoxytyramine’s role in Parkinson’s disease progression?

  • Multivariate regression : Adjust for confounders like levodopa dosage and COMT genotype.
  • Meta-analysis : Pool datasets from independent cohorts to identify consensus trends.
  • Pathway modeling : Integrate 3-MT levels with dopamine turnover rates (DOPAC/DA ratios) to assess dopaminergic activity .

Q. Methodological Challenges and Solutions

Q. How should researchers address low recovery rates of this compound during SPE extraction?

  • Column conditioning : Pre-wash SPE cartridges (e.g., Strata-X) with methanol and pH-adjusted buffer.
  • Elution optimization : Use polar aprotic solvents (e.g., acetonitrile with 1% formic acid) to improve elution efficiency .

Q. What quality control (QC) measures are essential for ensuring reproducibility in high-throughput LC-MS/MS workflows?

  • Internal standard stability : Monitor deuterium loss in this compound via isotopic peak ratio checks.
  • Batch-wise calibration : Include QC samples (low, medium, high concentrations) in each run to detect drift.
  • Blank matrices : Use analyte-free plasma/urine to confirm absence of carryover .

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

251.29 g/mol

IUPAC Name

[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2

InChI Key

ORZHQEJEAKXCJA-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N

Canonical SMILES

COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O

Origin of Product

United States

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